Cas no 2138405-99-7 (2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile)

2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile is a specialized nitrile compound featuring a fused octahydrocyclopenta[b]pyrrole scaffold, which imparts unique steric and electronic properties. Its rigid bicyclic structure enhances stability, making it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocycles and pharmacologically active molecules. The presence of the acetonitrile moiety allows for further functionalization via nucleophilic addition or reduction, offering versatility in derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its constrained conformation and potential for selective interactions with biological targets. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile structure
2138405-99-7 structure
Product Name:2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile
CAS No:2138405-99-7
MF:C9H14N2
MW:150.220861911774
CID:6275717
PubChem ID:165446364
Update Time:2025-05-24

2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2138405-99-7
    • EN300-701454
    • 2-{octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile
    • 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile
    • Inchi: 1S/C9H14N2/c10-6-4-9-3-1-2-8(9)11-7-5-9/h8,11H,1-5,7H2
    • InChI Key: LAPLTMHDBVBKEH-UHFFFAOYSA-N
    • SMILES: N1CCC2(CC#N)CCCC12

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35.8Ų

2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-701454-1.0g
2-{octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile
2138405-99-7
1g
$0.0 2023-06-07

Additional information on 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile

Professional Introduction to Compound with CAS No. 2138405-99-7 and Product Name: 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile

The compound with the CAS number 2138405-99-7 and the product name 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The octahydrocyclopenta[b]pyrrol moiety, a key structural feature, is known for its versatility in forming stable and bioactive molecules, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The acetonitrile substituent in this compound not only contributes to its solubility and stability but also enhances its ability to interact with biological targets. This dual functionality has opened up new avenues for research, particularly in the area of enzyme inhibition and receptor binding studies.

One of the most compelling aspects of 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile is its potential role in the synthesis of novel pharmacophores. The octahydrocyclopenta[b]pyrrol ring system is a well-documented scaffold in medicinal chemistry, known for its ability to modulate a wide range of biological activities. Recent studies have demonstrated that derivatives of this scaffold exhibit significant promise in treating neurological disorders, inflammation, and even certain types of cancer. The introduction of the acetonitrile group further enhances these properties, allowing for more precise targeting and improved pharmacokinetic profiles.

Current research in this field is focused on understanding the mechanistic aspects of how these compounds interact with biological systems. Computational modeling and experimental techniques are being employed to elucidate the binding modes and interactions of 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile with target proteins. These studies are crucial for optimizing drug design and improving therapeutic efficacy. The compound's unique structure provides an excellent platform for exploring structure-activity relationships (SAR), which is essential for developing next-generation drugs.

The synthesis of 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the octahydrocyclopenta[b]pyrrol core, followed by functionalization at the 3a-position with an acetonitrile group. Advanced catalytic methods and innovative reaction conditions have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and chemical biology. The rigid yet flexible structure of the octahydrocyclopenta[b]pyrrol ring system makes it an attractive candidate for designing novel materials with specific electronic and optical properties. Furthermore, its ability to form stable complexes with metal ions has implications in coordination chemistry and catalysis.

The regulatory landscape for such compounds is also an important consideration. While 2138405-99-7 is not classified as a hazardous or controlled substance, adherence to good manufacturing practices (GMP) and international safety standards is essential during its synthesis and handling. This ensures that researchers can conduct their studies safely while minimizing environmental impact.

Future directions in research involving 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile include exploring its derivatives for even broader therapeutic applications. By modifying various functional groups within the molecule, scientists can fine-tune its biological activity and develop drugs with enhanced specificity and reduced side effects. Collaborative efforts between academia and industry are likely to accelerate these developments, bringing new treatments to patients worldwide.

In conclusion, 2-{Octahydrocyclopenta[b]pyrrol-3a-yl}acetonitrile (CAS No. 2138405-99-7) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for drug discovery and material science research. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing innovative therapies that improve human health.

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